molecular formula C15H12N2O B11563779 3-(3-Methylanilino)indol-2-one CAS No. 33829-03-7

3-(3-Methylanilino)indol-2-one

Cat. No.: B11563779
CAS No.: 33829-03-7
M. Wt: 236.27 g/mol
InChI Key: GRSXDGMHXFMYDY-UHFFFAOYSA-N
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Description

3-(3-Methylanilino)indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an indole core with a 3-methylanilino group attached at the 3-position and a carbonyl group at the 2-position. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylanilino)indol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl aniline with isatin (indole-2,3-dione) under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired indole derivative.

Reaction Conditions:

    Reagents: 3-methyl aniline, isatin

    Catalyst: Acid (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylanilino)indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Hydroxyindole derivatives

    Substitution: Halogenated or nitro-substituted indole derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its ability to interact with microbial enzymes can contribute to its antimicrobial properties.

Comparison with Similar Compounds

3-(3-Methylanilino)indol-2-one can be compared with other indole derivatives to highlight its uniqueness:

    Similar Compounds: Indole-3-acetic acid, 3-methylindole, 3-(2-aminophenyl)indole

    Uniqueness: The presence of the 3-methylanilino group at the 3-position of the indole ring distinguishes it from other indole derivatives. This unique substitution pattern can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

33829-03-7

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3-(3-methylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H12N2O/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18)

InChI Key

GRSXDGMHXFMYDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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